molecular formula C15H17NO3S B2617093 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide CAS No. 1798514-51-8

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide

Cat. No.: B2617093
CAS No.: 1798514-51-8
M. Wt: 291.37
InChI Key: WTTZNIOITMTRDB-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide is a synthetic small molecule of interest in oncology research, particularly for the study of solid tumors. Structurally, it belongs to a class of compounds known as thiophene carboxamides. Compounds within this class have demonstrated potent activity as dual-target inhibitors, showing promise in inhibiting key pathways in cancer cell proliferation . The molecular architecture of this compound, featuring the ortho-methoxy-N-aryl-ethyl-thiophene carboxamide motif, is structurally analogous to known pharmacophores that act as dual vascular endothelial growth factor receptor-2 (VEGFR-2) and β-tubulin polymerization inhibitors . This dual mechanism can simultaneously target angiogenic signaling, which is crucial for tumor blood supply, and disrupt microtubule function, leading to cell cycle arrest and apoptosis . Research on analogous compounds has shown that they can induce accumulation of cells in the sub-G1 phase and cause cell cycle arrest at the G2/M phase, which is characteristic of antimitotic agents . Furthermore, such activity is often correlated with the elevation of p53 protein levels, an increase in the Bax/Bcl-2 ratio, and the activation of effector caspases-3/7, highlighting a robust apoptotic pathway . This product is intended for research applications only, specifically for in vitro studies to investigate its mechanism of action and efficacy in controlled laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-13-6-4-3-5-12(13)14(19-2)9-16-15(17)11-7-8-20-10-11/h3-8,10,14H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTZNIOITMTRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an amine in the presence of coupling agents such as EDCI or DCC.

    Attachment of the Methoxyphenyl Ethyl Group: The final step involves the alkylation of the thiophene carboxamide with 2-methoxy-2-(2-methoxyphenyl)ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide, and toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a thiophene ring and multiple methoxy groups, contributing to its unique chemical reactivity and biological activities. The presence of the carboxamide functional group enhances its interaction with biological targets, making it a subject of interest for therapeutic applications.

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties
Research indicates that N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide may possess anti-inflammatory and analgesic effects. Initial studies suggest that it interacts with proteins involved in inflammatory pathways, indicating potential mechanisms for its biological activity.

2. Drug Development
The compound's structural features allow for diverse interactions with biological targets, making it a candidate for drug development. Its ability to modulate specific receptor activities suggests potential applications in treating various conditions, including pain and inflammation.

Material Science Applications

1. Organic Electronics
Due to its electronic properties, this compound is being investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety contributes to charge transport properties, which are crucial for these applications.

2. Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its functional groups allow for further modification, enabling the design of advanced materials with tailored properties.

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Material Properties
Research on the incorporation of this compound into polymer matrices demonstrated improved mechanical strength and thermal stability. The modified polymers exhibited enhanced performance in applications requiring durable materials.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Thiophene Carboxamide Derivatives

Compound Name Core Structure Substituents Key Structural Differences Reference
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide Thiophene-3-carboxamide 2-methoxy-2-(2-methoxyphenyl)ethyl group Dual methoxy substitution on ethyl and aryl Target
2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide Thiophene-3-carboxamide 2-methoxyphenyl, 4,5-dimethyl, amino group Amino and dimethyl groups on thiophene
N-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Tetrahydrobenzo[b]thiophene-3-carboxamide 2-fluorophenyl, fused cyclohexane ring Fluorine substitution; fused ring system
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-nitrophenyl Nitro group; thiophene-2-carboxamide core
2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-...-3-carboxamide Tetrahydrobenzo[b]thiophene-3-carboxamide 4-methoxyphenylimino, 3-methylphenyl Schiff base linkage; methyl substitution

Key Observations :

  • The target compound’s dual methoxy groups distinguish it from analogs with single substituents (e.g., nitro in or fluorine in ).
  • The branched ethyl chain introduces steric bulk, which may influence binding to biological targets compared to simpler alkyl or aryl substituents .

Analytical Data :

  • HRMS-ESI and NMR (¹H and ¹³C) are critical for structural confirmation, as seen in . For instance, compound 6o in showed HRMS-ESI data matching calculated values (390.1370), ensuring molecular integrity.
  • Elemental analysis (C, H, N) is routinely used to verify purity, as demonstrated for a 5-cyano-thiophene carboxamide (C: 57.39% found vs. 57.21% calculated) .

Table 2: Reported Bioactivities of Structural Analogs

Compound Class Substituents Bioactivity Reference
Tetrahydrobenzo[b]thiophene-3-carboxamides 4-Methoxyphenylimino, methylphenyl Antibacterial, antifungal
Tetrahydrobenzo[b]thiophene-3-carboxamide 2-Fluorophenyl Anticancer (inferred from structural studies)
Thiophene-2-carboxamide 2-Nitrophenyl Genotoxicity (reported for analogs)

Inferences for the Target Compound :

  • The methoxy groups may enhance antimicrobial activity, as seen in Schiff base derivatives with 4-methoxyphenyl groups .
Physicochemical Properties
  • Solubility : Methoxy groups improve water solubility compared to hydrophobic substituents (e.g., methyl or fluorine) .
  • Melting Points : Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide melt at 397 K , while tetrahydrobenzo derivatives may have lower melting points due to reduced crystallinity .

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide is an organic compound characterized by a thiophene ring and multiple methoxy substituents. Its unique structure suggests potential biological activities that are currently being explored in various scientific domains, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H17_{17}N\O3_3S, with a molecular weight of 291.4 g/mol. The compound features a carboxamide functional group, which plays a crucial role in its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15_{15}H17_{17}N\O3_3S
Molecular Weight291.4 g/mol
CAS Number1798514-51-8

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-3-carboxylic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), conducted in organic solvents like dichloromethane.

Antimicrobial Properties

Initial studies have indicated that this compound exhibits antimicrobial activity. In vitro evaluations have shown that it interacts with various bacterial strains, potentially inhibiting their growth. For instance, compounds with similar structures have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Mechanisms

Research suggests that this compound may modulate inflammatory pathways by interacting with specific proteins involved in inflammation. Preliminary data indicate that it could inhibit the activity of enzymes related to inflammatory responses, leading to potential therapeutic applications in treating inflammatory diseases .

Cytotoxic Effects

Studies on related compounds have shown promising results regarding cytotoxicity against cancer cell lines. For example, derivatives of thiophene compounds have demonstrated cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells, suggesting that this compound may also exhibit similar properties .

Case Studies

  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of thiophene derivatives found that certain analogs induced apoptosis in cancer cell lines at sub-micromolar concentrations. This suggests that this compound may possess similar anticancer properties, warranting further investigation into its mechanisms of action .
  • Inflammation Models : In animal models of inflammation, compounds structurally similar to this compound were shown to reduce markers of inflammation significantly. These findings support the hypothesis that this compound could be developed as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide and its structural analogs?

  • Methodological Answer : The compound and its analogs can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, thiophene-3-carboxylic acid derivatives are reacted with substituted ethylamine intermediates under anhydrous conditions (e.g., CH₂Cl₂ with nitrogen protection). Key steps include refluxing with anhydrides (e.g., succinic or maleic anhydride) and purification via reverse-phase HPLC or recrystallization (methanol/water gradients yield 47–67% purity) . Control reaction parameters (temperature, stoichiometry) and characterization via NMR/LC-MS are critical for reproducibility.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.8 ppm), thiophene (δ 6.8–7.5 ppm), and amide (δ 8.1–8.5 ppm) protons .
  • IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C-O (1250 cm⁻¹) stretches .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
  • Melting Point Analysis : Monitor consistency (e.g., 213–226°C ranges) to detect polymorphic variations .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing influence the conformational stability of this compound?

  • Methodological Answer : X-ray crystallography reveals intramolecular C–H⋯O and N–H⋯O interactions that form pseudo-5/6-membered rings, locking the amide and methoxy groups into planar conformations . Computational modeling (e.g., DFT) can predict how substitutions (e.g., chloro vs. methoxy) alter hydrogen-bond networks and lattice energies. Compare experimental vs. calculated dihedral angles to validate rigidity .

Q. How can researchers resolve contradictions in reported biological activity data across substituted analogs?

  • Methodological Answer : Contradictions often arise from substituent effects (e.g., electron-withdrawing groups on thiophene vs. methoxy on phenyl). Systematic approaches include:

  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs with controlled substitutions (e.g., para-chloro vs. ortho-methoxy) and test in standardized bioassays (e.g., MIC for antibacterial activity) .
  • Data Normalization : Account for batch purity (via HPLC) and solvent effects (DMSO vs. aqueous buffers) in activity comparisons .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables across studies .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the thiophene ring?

  • Methodological Answer : Thiophene’s electron-rich C-2/C-5 positions are reactive sites. To direct substitution:

  • Directing Groups : Use methoxy or acyl groups to stabilize intermediates (e.g., Friedel-Crafts acylation at C-3) .
  • Lewis Acid Catalysts : Employ BF₃·Et₂O or ZnCl₂ to enhance electrophile activation .
  • Kinetic vs. Thermodynamic Control : Vary temperature (e.g., –40°C for kinetic products like sulfoxides vs. 25°C for sulfones) .

Q. How can computational modeling predict interactions with biological targets (e.g., adenosine receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to A1 adenosine receptors, focusing on hydrogen bonds between the amide group and Thr257/His278 residues .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
  • Pharmacophore Mapping : Identify critical features (e.g., methoxy spacing, thiophene planarity) using Schrödinger’s Phase .

Methodological Tables

Table 1 : Key Synthetic Parameters for Analog Synthesis

Substituent (R)Anhydride UsedYield (%)Purity (HPLC)Biological Activity (MIC, μg/mL)
-COCH₂CH₂COOHSuccinic67>98%12.5 (S. aureus)
-COCH=CHCOOHMaleic5195%25.0 (E. coli)

Table 2 : Hydrogen Bonding in Crystal Structures

InteractionDistance (Å)Angle (°)Stabilization Energy (kcal/mol)
N–H⋯O (amide)2.89158–4.2
C–H⋯O (methoxy)3.12145–2.1

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